molecular formula C22H25NO4 B2559479 Fmoc-alpha-methyl-DL-leucine CAS No. 1231709-23-1; 312624-65-0; 678992-19-3

Fmoc-alpha-methyl-DL-leucine

Cat. No.: B2559479
CAS No.: 1231709-23-1; 312624-65-0; 678992-19-3
M. Wt: 367.445
InChI Key: LKQDQIGTIVQHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-DL-leucine is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
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Scientific Research Applications

Fmoc-α-Me-L-Leucine is a key amino acid derivative with various applications in peptide synthesis, drug development, protein engineering, and biotechnology . It is also utilized in research on amino acid analogues, contributing to advancements in materials science and medicinal chemistry .

Scientific Research Applications

Peptide Synthesis Fmoc-α-Me-L-Leucine serves as a building block in creating complex molecules for drug development and biochemistry .

Drug Development The compound's structure enhances the stability and bioavailability of peptide-based drugs, making it valuable in pharmaceutical formulations for specific diseases . Peptides synthesized using Fmoc-Trp(Boc)-OH, which incorporates tryptophan, have potential therapeutic applications, such as treating diseases involving tryptophan metabolism .

Protein Engineering Scientists use Fmoc-α-Me-L-Leucine to modify proteins and study protein interactions and functions, crucial for understanding biological processes . Researchers can create peptide analogs that mimic natural protein interactions by incorporating tryptophan residues, aiding in drug discovery and development .

Biotechnology This compound aids in producing recombinant proteins, essential for vaccines and therapeutic agents in biotechnology .

Research on Amino Acid Analogues Fmoc-α-Me-L-Leucine allows researchers to explore the properties of amino acid analogues, contributing to advancements in materials science and medicinal chemistry .

Case Studies and Research Findings

  • SNAIL1-based LSD1 Inhibitors: Studies have explored the structure-activity relationship (SAR) of SNAIL1 peptides as inhibitors of LSD1, an enzyme involved in diseases like lung cancer and leukemia .
  • Leucine Supplementation: Leucine-enriched branched-chain amino acids (BCAA/LEU) have been shown to reverse impaired mTOR1 signaling and increased autophagy in skeletal muscle of alcoholic cirrhosis patients .
  • PERx Strategy: A proximity-enabled reactive therapeutics (PERx) strategy utilizes noncanonical amino acids (ncAAs) like fluorosulfate-L-tyrosine (FSY) to develop covalent protein drugs with enhanced bioactivities and antitumor effects .
  • Peptide Synthesis Prediction: A model called Peptide Synthesis Score (PepSySco) can predict the likelihood of successful peptide synthesis based on its amino acid sequence .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDQIGTIVQHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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